![molecular formula C20H18N4O4S B2838464 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide CAS No. 894012-43-2](/img/structure/B2838464.png)
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets, including enzymes, receptors, and biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution .
Biochemical Pathways
For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited growth of microbes or tumors .
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-6-3-2-4-7-14)10-11-21-18(25)19(26)23-15-8-5-9-16(12-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPYTXUYHWMLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
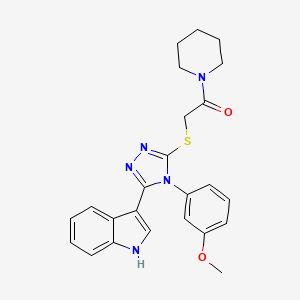
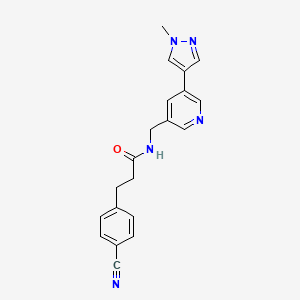
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2838386.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(ethylsulfanyl)benzamide](/img/structure/B2838388.png)
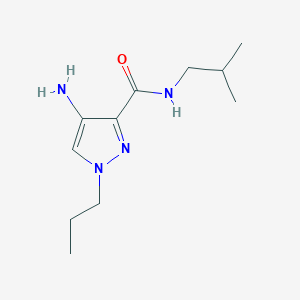
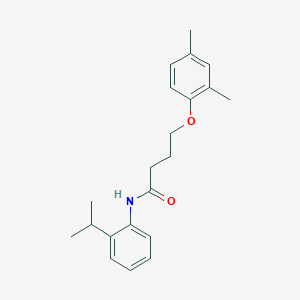

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)
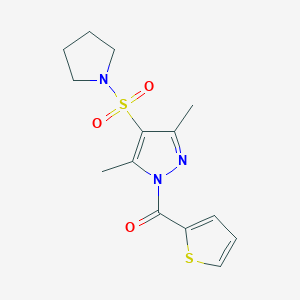
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)
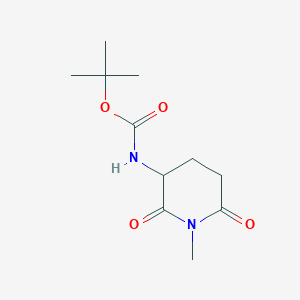
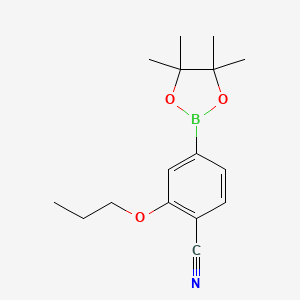
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2838405.png)
